molecular formula C15H16N2 B11881601 5-Ethyl-2-(pyridin-3-yl)indoline

5-Ethyl-2-(pyridin-3-yl)indoline

Cat. No.: B11881601
M. Wt: 224.30 g/mol
InChI Key: AHPUFHXZXQIVCA-UHFFFAOYSA-N
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Description

5-Ethyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(pyridin-3-yl)indoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole: A parent compound with a simpler structure.

    2-(Pyridin-3-yl)indoline: Lacks the ethyl group at the 5-position.

    5-Ethylindoline: Lacks the pyridin-3-yl group.

Uniqueness

5-Ethyl-2-(pyridin-3-yl)indoline is unique due to the presence of both the ethyl group at the 5-position and the pyridin-3-yl group at the 2-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

5-ethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-2-11-5-6-14-13(8-11)9-15(17-14)12-4-3-7-16-10-12/h3-8,10,15,17H,2,9H2,1H3

InChI Key

AHPUFHXZXQIVCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C2)C3=CN=CC=C3

Origin of Product

United States

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